molecular formula C12H24O6S B15063137 S-acetyl-PEG5-alcohol

S-acetyl-PEG5-alcohol

Cat. No.: B15063137
M. Wt: 296.38 g/mol
InChI Key: QJGLHDQKAASANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG5-alcohol typically involves the reaction of polyethylene glycol (PEG) with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-acetyl-PEG5-alcohol primarily undergoes substitution reactions due to the presence of the acetyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

S-acetyl-PEG5-alcohol is widely used in scientific research, particularly in the development of PROTACs

Mechanism of Action

The mechanism of action of S-acetyl-PEG5-alcohol in PROTACs involves the selective degradation of target proteins. The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This connection facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

  • S-acetyl-PEG3-alcohol
  • S-acetyl-PEG4-alcohol
  • S-acetyl-PEG6-alcohol

Comparison: S-acetyl-PEG5-alcohol is unique due to its specific chain length, which provides optimal flexibility and spacing for the formation of effective PROTACs. Compared to shorter or longer PEG linkers, this compound offers a balance between solubility and stability, making it a preferred choice in many applications .

Biological Activity

S-acetyl-PEG5-alcohol, a PEG-based compound, has garnered attention in biomedical research due to its unique properties and potential applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the presence of a sulfur acetyl group and a hydroxyl group, which can be utilized in various bioconjugation reactions. The molecular formula is C10H22O5SC_{10}H_{22}O_{5}S with a molecular weight of approximately 254.34 g/mol. Its structure allows it to participate in drug delivery systems and as a linker in PROTAC (Proteolysis Targeting Chimera) technology, which is pivotal in targeted cancer therapies .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Drug Delivery Systems (DDS)

Research has shown that PEG-based conjugates, including this compound, can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies on polymer-drug conjugates (PDCs) demonstrated that PEG modifications improve drug loading and stability while minimizing systemic toxicity .

2. Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of PEG-based compounds have been assessed using various cancer cell lines. In vitro studies indicated that PEG-conjugated drugs exhibited reduced cytotoxicity compared to their free counterparts, suggesting a potential for selective targeting while sparing healthy cells . However, specific data on this compound's cytotoxicity remains limited.

This compound may influence cellular mechanisms through modulation of signaling pathways. For example, PEG conjugates have been shown to affect the migration of vascular endothelial cells, indicating potential applications in anti-metastatic therapies . The mechanism involves inhibiting VEGF-stimulated migration, thereby disrupting angiogenesis.

Study 1: Evaluation of Antiproliferative Activity

In a study evaluating the effects of PEG-conjugated drugs on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that the IC50 values for PEG-conjugated haloperidol were significantly higher than those for free haloperidol, indicating reduced efficacy in inhibiting cell proliferation . This highlights the need for optimization of PEG conjugates to enhance their biological activity.

Study 2: Safety Assessment

A safety assessment conducted on related PEG compounds revealed low oral and dermal toxicity across various molecular weights. The study indicated that higher molecular weight PEGs tend to exhibit lower toxicity profiles, which could be extrapolated to this compound given its structural similarities .

Data Table: Summary of Biological Activities

Activity Findings
Drug Delivery EfficiencyEnhanced solubility and stability in PDCs
CytotoxicityReduced cytotoxicity compared to free drugs; specific data lacking for this compound
Antiproliferative EffectsHigher IC50 values observed in cancer cell lines
Safety ProfileLow toxicity; higher molecular weights show better safety

Properties

Molecular Formula

C12H24O6S

Molecular Weight

296.38 g/mol

IUPAC Name

S-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate

InChI

InChI=1S/C12H24O6S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h13H,2-11H2,1H3

InChI Key

QJGLHDQKAASANO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCO

Origin of Product

United States

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